molecular formula C20H25N3O5S B2453222 N-(2-(2-methoxy-4-methylphenylsulfonamido)ethyl)-4-propionamidobenzamide CAS No. 1091441-57-4

N-(2-(2-methoxy-4-methylphenylsulfonamido)ethyl)-4-propionamidobenzamide

Cat. No.: B2453222
CAS No.: 1091441-57-4
M. Wt: 419.5
InChI Key: QYLGCUCHUSKOSD-UHFFFAOYSA-N
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Description

N-(2-(2-methoxy-4-methylphenylsulfonamido)ethyl)-4-propionamidobenzamide is a useful research compound. Its molecular formula is C20H25N3O5S and its molecular weight is 419.5. The purity is usually 95%.
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Scientific Research Applications

Drug Metabolism and Biocatalysis

One significant area of research involves the application of biocatalysis to drug metabolism. A study on LY451395, a biaryl-bis-sulfonamide and potent AMPA receptor potentiator, utilized Actinoplanes missouriensis for the production of mammalian metabolites. This approach supports the full structure characterization of metabolites by NMR, offering a pathway to understand the metabolic fate of complex molecules like N-(2-(2-methoxy-4-methylphenylsulfonamido)ethyl)-4-propionamidobenzamide in preclinical species (Zmijewski et al., 2006).

Molecular Imaging and Radiotracers

Research into sigma receptors, which are overexpressed in various cancer cells, including breast cancer, has led to the development of imaging agents such as N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide for visualizing primary tumors. Such studies highlight the potential use of this compound in developing novel imaging agents for cancer diagnosis (Caveliers et al., 2002).

Cardiac Electrophysiological Activity

The synthesis and evaluation of N-substituted imidazolylbenzamides for their cardiac electrophysiological activity, aiming at identifying new selective class III agents, demonstrates the importance of molecular modification in developing therapeutics that can manage arrhythmias. This research avenue could be relevant for this compound in exploring its potential as a modulator of cardiac function (Morgan et al., 1990).

Synthesis and Characterization of Analogues

Studies focused on the synthesis and characterization of iodobenzamide analogues for D-2 dopamine receptor imaging highlight the process of creating specific ligands for neurological receptors. Such research underpins the importance of structural analogues in developing targeted imaging agents for CNS disorders, providing a template for investigations into this compound's potential applications in neurology and pharmacology (Murphy et al., 1990).

Properties

IUPAC Name

N-[2-[(2-methoxy-4-methylphenyl)sulfonylamino]ethyl]-4-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S/c1-4-19(24)23-16-8-6-15(7-9-16)20(25)21-11-12-22-29(26,27)18-10-5-14(2)13-17(18)28-3/h5-10,13,22H,4,11-12H2,1-3H3,(H,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLGCUCHUSKOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=C(C=C(C=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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